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Compound of Interest

Compound Name: GSK2973980A

Cat. No.: B12433303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

GSK2973980A is a potent and selective inhibitor of Acyl-CoA:diacylglycerol acyltransferase 1

(DGAT1), an enzyme crucial for the final step of triglyceride synthesis.[1] This guide provides a

comparative analysis of GSK2973980A's selectivity against other key acyltransferases,

supported by experimental data and detailed methodologies to aid in research and

development.

Selectivity Profile of GSK2973980A
GSK2973980A demonstrates high selectivity for DGAT1 over other related acyltransferases,

namely DGAT2, ACAT1, and ACAT2. The inhibitory activity of GSK2973980A was quantified

using in vitro enzymatic assays, with the results summarized in the table below.

Target Acyltransferase IC50 (nM) Selectivity over DGAT1

DGAT1 3 -

DGAT2 >10,000 >3,333-fold

ACAT1 >10,000 >3,333-fold

ACAT2 >10,000 >3,333-fold
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IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity

by 50%.

The data clearly indicates that GSK2973980A is a highly potent inhibitor of DGAT1, with an

IC50 value of 3 nM. In contrast, its inhibitory activity against DGAT2, ACAT1, and ACAT2 is

significantly lower, with IC50 values exceeding 10,000 nM. This demonstrates a selectivity of

over 3,333-fold for DGAT1 compared to the other tested acyltransferases.

Further evidence of GSK2973980A's high selectivity was obtained from a cellular thermal shift

assay (CETSA) performed in human liver hepatocellular carcinoma (HepG2) cells. In this

unbiased screen of 7,103 proteins, only DGAT1 and two other proteins, epoxide hydrolase

(EPHX2) and an epimerase family protein (SDR39U1), exhibited altered thermal stability upon

treatment with GSK2973980A. This finding suggests a high degree of selectivity for DGAT1

within the cellular proteome.

Experimental Protocols
Radiometric Acyltransferase Inhibition Assay
This protocol outlines the methodology used to determine the IC50 values of GSK2973980A
against DGAT1, DGAT2, ACAT1, and ACAT2.

1. Enzyme and Substrate Preparation:

Recombinant human DGAT1, DGAT2, ACAT1, and ACAT2 enzymes were expressed and

purified.

The acyl-acceptor substrate, 1,2-diacylglycerol for DGAT assays or cholesterol for ACAT

assays, was prepared in a suitable buffer.

The acyl-donor substrate, [14C]-oleoyl-CoA, was used as the radiolabeled tracer.

2. Assay Procedure:

The assay was conducted in a 96-well plate format.

A reaction mixture containing the respective enzyme, acyl-acceptor substrate, and assay

buffer was prepared.
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GSK2973980A was serially diluted to various concentrations and added to the wells.

The reaction was initiated by the addition of [14C]-oleoyl-CoA.

The plate was incubated at 37°C for a specified period to allow the enzymatic reaction to

proceed.

3. Detection and Data Analysis:

The reaction was terminated by the addition of a stop solution.

The radiolabeled lipid products (triglycerides for DGAT or cholesteryl esters for ACAT) were

extracted using an organic solvent.

The amount of radioactivity incorporated into the lipid product was quantified using a

scintillation counter.

The percentage of inhibition at each concentration of GSK2973980A was calculated relative

to a vehicle control.

IC50 values were determined by fitting the concentration-response data to a four-parameter

logistic equation.

Cellular Thermal Shift Assay (CETSA)
This protocol describes the method used to assess the target engagement and selectivity of

GSK2973980A in a cellular context.

1. Cell Culture and Treatment:

HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented

with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

Cells were treated with either GSK2973980A or a vehicle control (DMSO) for a specified

duration.

2. Thermal Challenge and Lysis:
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After treatment, the cells were harvested and resuspended in a phosphate-buffered saline

(PBS).

The cell suspension was divided into aliquots, and each aliquot was heated to a specific

temperature for a defined period using a thermal cycler.

Following the heat challenge, the cells were lysed by freeze-thaw cycles.

3. Protein Quantification and Analysis:

The soluble protein fraction was separated from the aggregated proteins by centrifugation.

The concentration of the target protein (DGAT1) and other proteins in the soluble fraction

was quantified using mass spectrometry-based proteomics.

The thermal stability of each protein was determined by plotting the amount of soluble

protein as a function of temperature.

A shift in the melting curve of a protein in the presence of GSK2973980A compared to the

vehicle control indicates target engagement.

Signaling Pathway and Experimental Workflow
Visualization
The following diagrams illustrate the DGAT1 signaling pathway and the experimental workflow

for the Cellular Thermal Shift Assay.
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Caption: DGAT1 catalyzes the final step in triglyceride synthesis.
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Caption: Cellular Thermal Shift Assay (CETSA) workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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